molecular formula C5H13NO2S B8689215 3-(Ethanesulfonyl)propan-1-amine

3-(Ethanesulfonyl)propan-1-amine

Cat. No.: B8689215
M. Wt: 151.23 g/mol
InChI Key: UDZUCQFIJDKVQY-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)propan-1-amine is a primary amine featuring an ethanesulfonyl (-SO₂C₂H₅) substituent at the 3rd carbon of the propane backbone. This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The sulfonyl group enhances stability and polarity, influencing solubility and reactivity in synthetic pathways.

Properties

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

3-ethylsulfonylpropan-1-amine

InChI

InChI=1S/C5H13NO2S/c1-2-9(7,8)5-3-4-6/h2-6H2,1H3

InChI Key

UDZUCQFIJDKVQY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the propan-1-amine backbone but differ in substituents, leading to distinct properties:

Compound Substituent Key Characteristics
3-(Methanesulfonylsulfanyl)propan-1-amine -SO₂SCH₃ Higher sulfur content; potential for redox activity due to disulfide-like linkage.
3-(Benzylsulfonyl)propan-1-amine -SO₂C₆H₅ (aromatic sulfonyl) Increased steric bulk and lipophilicity; applications in drug design .
3-(Hexyloxy)propan-1-amine -O-C₆H₁₃ (ether) Lower polarity; higher boiling point (229.7°C) due to alkyl chain .
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine Heterocyclic (pyrazole) Enhanced biological activity; irritant properties noted .
3-(Azetidin-1-yl)propan-1-amine Cyclic amine (azetidine) Rigid structure; used in medicinal chemistry for aminopropylation reactions .

Physical and Chemical Properties

  • Boiling Points : 3-(Hexyloxy)propan-1-amine has a high boiling point (229.7°C) due to its long alkyl chain , whereas sulfonyl derivatives (e.g., 3-(benzylsulfonyl)propan-1-amine) may exhibit lower volatility.
  • Polarity : Sulfonyl groups increase polarity and aqueous solubility compared to ether or alkyl substituents.
  • Stability : Sulfonyl groups enhance thermal and oxidative stability, advantageous in pharmaceutical intermediates .

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